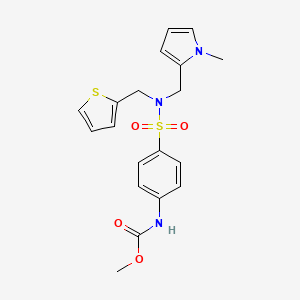

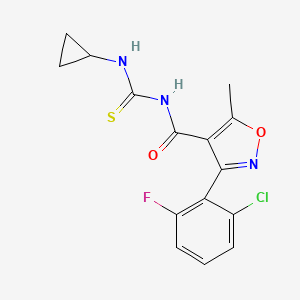

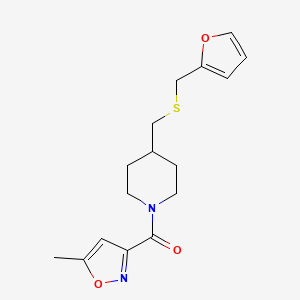

![molecular formula C21H18N4O3S3 B2482153 (Z)-3-(呋喃-2-基甲基)-5-((4-氧代-2-硫吗啉-4H-吡啶并[1,2-a]嘧啶-3-基)甲亚甲基)-2-硫代噻唑烷-4-酮 CAS No. 497865-54-0](/img/structure/B2482153.png)

(Z)-3-(呋喃-2-基甲基)-5-((4-氧代-2-硫吗啉-4H-吡啶并[1,2-a]嘧啶-3-基)甲亚甲基)-2-硫代噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a category of chemical entities that exhibit a broad range of biological and chemical activities. The structural features of this molecule, such as the thiazolidinone core, furan ring, and pyrido[1,2-a]pyrimidin moiety, are commonly associated with significant pharmacological potential, including anticancer and antimicrobial properties. These features also suggest a likelihood of complex chemical behavior and interactions.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives typically involves the condensation reactions of appropriate aldehydes and amine or thiol components in the presence of catalysts or under specific reaction conditions. For example, Chandrappa et al. (2009) explored the synthesis of thiazolidinone derivatives with antiproliferative activity by modifying the functional groups on the thiazolidinone framework (Chandrappa et al., 2009). This suggests that a similar approach could be employed for the synthesis of the compound , focusing on the incorporation of the furan-2-ylmethyl and pyrido[1,2-a]pyrimidin moieties.

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray diffraction (XRPD) and nuclear magnetic resonance (NMR) spectroscopy. Rahmani et al. (2017) conducted an XRPD and DFT study on a thiazolidin-4-one derivative, providing insights into its triclinic structure and intermolecular interactions (Rahmani et al., 2017). Such studies are crucial for understanding the three-dimensional conformation of the compound and its potential reactivity.

Chemical Reactions and Properties

Thiazolidinone compounds can undergo various chemical reactions, influenced by their functional groups and overall molecular structure. Sirakanyan et al. (2015) detailed the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl halides to synthesize new heterocyclic systems (Sirakanyan et al., 2015). This exemplifies the type of reactions that could be anticipated for the compound , highlighting its versatility in forming new heterocyclic structures.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are often determined through experimental methods. The synthesis and characterization studies provide foundational data that can be used to infer the physical properties of similar compounds, emphasizing the importance of experimental conditions on these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are central to understanding the compound's potential applications. The study by Chandrappa et al. (2009) on antiproliferative activity and the induction of apoptosis in human leukemia cells by thiazolidinone derivatives underscores the significance of the electronic properties and substituent effects on chemical behavior and biological activity (Chandrappa et al., 2009).

科学研究应用

抗癌和抗血管生成作用

研究表明,噻唑噻唑啉-4-酮衍生物具有显著的抗癌和抗血管生成作用。Chandrappa等人(2010年)的研究合成了新型噻唑噻唑啉-4-酮衍生物,并对小鼠艾希氏腹水瘤(EAT)进行了测试,结果显示肿瘤体积减小,细胞数量减少,并且EAT携带的小鼠寿命延长。这些化合物还通过抑制肿瘤诱导的内皮细胞增殖表现出强烈的抗血管生成作用(Chandrappa et al., 2010)。

抗微生物活性

Desai等人(2013年)的另一项研究侧重于合成具有取代C-5和N-3位置的2-(2-羟基苯亚胺)噻唑啉-4-酮衍生物,这些衍生物对革兰氏阳性和阴性细菌以及真菌菌株显示出显著的抗微生物活性。这表明这些衍生物可能是有效的抗微生物剂(Desai et al., 2013)。

合成和抗癌活性评估

Chandrappa等人(2009年)的进一步研究合成并评估了2-(5-((5-(4-氯苯基)呋喃-2-基)甲烯)-4-氧代-2-噻唑啉-3-基)乙酸衍生物对人类白血病细胞的细胞毒性和诱导凋亡作用。研究发现这些化合物在人类白血病细胞系中表现出中等到强的抗增殖活性,表明这些化合物有望成为抗癌剂(Chandrappa et al., 2009)。

抗炎和镇痛特性

Selvam等人(2012年)的一项研究合成了噻唑嘧啶衍生物,并评估了它们的镇痛和抗炎特性。这些化合物在尾部反射技术和卡拉胶诱导的爪水肿试验中显示出显著活性,表明它们有望用于疼痛和炎症管理(Selvam et al., 2012)。

属性

IUPAC Name |

(5Z)-3-(furan-2-ylmethyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S3/c26-19-15(12-16-20(27)25(21(29)31-16)13-14-4-3-9-28-14)18(23-7-10-30-11-8-23)22-17-5-1-2-6-24(17)19/h1-6,9,12H,7-8,10-11,13H2/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVDGZLMWHCICL-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

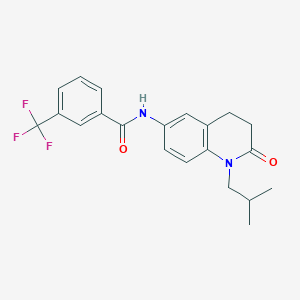

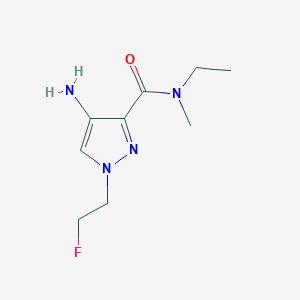

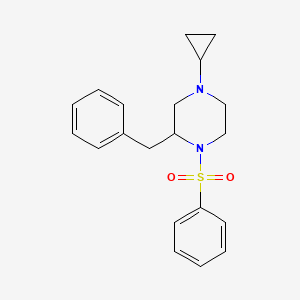

![Methyl 4-[[5-amino-1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2482072.png)

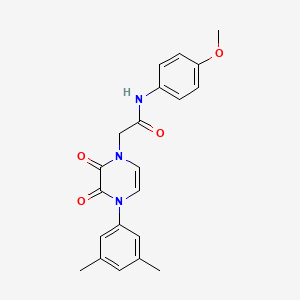

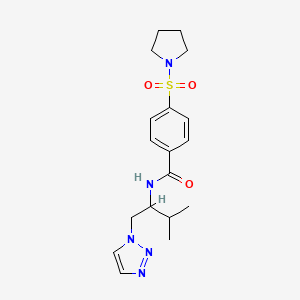

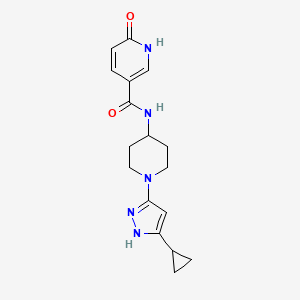

![6-(4-Chlorophenyl)-2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2482080.png)

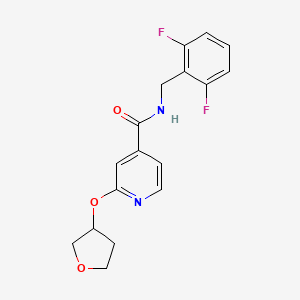

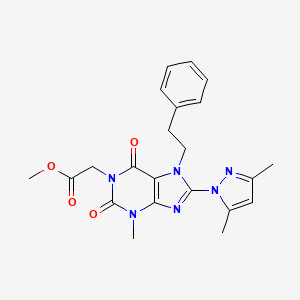

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2482089.png)